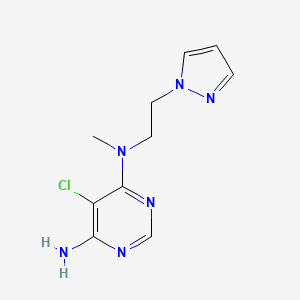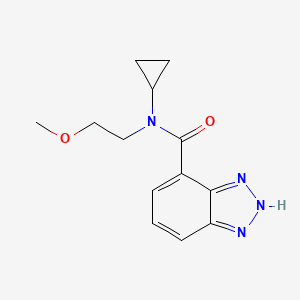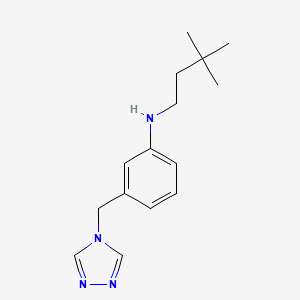
5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a methyl group, and a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions
5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
科学的研究の応用
5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism by which 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- 4-chloro-5-methyl-2-(2-pyrazol-1-ylethyl)pyrimidine
- 5-chloro-4-N-methyl-4-N-(2-imidazol-1-ylethyl)pyrimidine-4,6-diamine
- 5-chloro-4-N-methyl-4-N-(2-triazol-1-ylethyl)pyrimidine-4,6-diamine
Uniqueness
Compared to similar compounds, 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interaction with biological targets. The presence of the pyrazole moiety, in particular, can enhance its binding affinity and specificity for certain enzymes or receptors .
特性
IUPAC Name |
5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN6/c1-16(5-6-17-4-2-3-15-17)10-8(11)9(12)13-7-14-10/h2-4,7H,5-6H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJCDYPDLQUTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=CC=N1)C2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-dimethyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrazole-4-carboxamide](/img/structure/B6623542.png)
![N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2-(2-methylpyrazol-3-yl)acetamide](/img/structure/B6623544.png)
![2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide](/img/structure/B6623555.png)
![5-chloro-4-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623563.png)


![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B6623579.png)
![4-[6-(3-Anilinopropylamino)pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623585.png)
![4-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B6623590.png)
![5-Chloro-6-[4-[5-[(dimethylamino)methyl]pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623600.png)
![5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine](/img/structure/B6623604.png)
![N-[2-(2,4-difluorophenoxy)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623624.png)
![N-[2-(2-methoxyphenyl)ethyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623634.png)
![2-[(6-Amino-5-chloropyrimidin-4-yl)-[(2-methoxyphenyl)methyl]amino]ethanol](/img/structure/B6623641.png)
